molecular formula C19H18BrNO5S B2479665 5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-39-8

5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No. B2479665
CAS RN: 1052611-39-8
M. Wt: 452.32
InChI Key: IULBRHQCSKTCEL-UHFFFAOYSA-N
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Description

5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H18BrNO5S and its molecular weight is 452.32. The purity is usually 95%.
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Scientific Research Applications

Life Science Research

This compound could be used in life science research . Sigma-Aldrich, a leading supplier to the global Life Science industry, provides solutions and services for research, biotechnology development and production, and pharmaceutical drug therapy development and production .

Surface Mediated Synthesis

The compound could be used in the surface mediated synthesis of 2D covalent organic frameworks . The synthesis of a two-dimensional (2D) covalent organic framework from a halogenated aromatic monomer under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .

Synthesis of π-Conjugated Polymers

The compound could be used in the synthesis of new π-conjugated copolyfluorenes . These copolymers show solubility in common organic solvents and exhibit high thermal stability and excellent film-forming behavior .

Anti-Cancer Treatment

The compound could be used in anti-cancer treatments . An in vitro study examines the anti-oral cancer effects and mechanisms of a combined X-ray/SK2 treatment . The treatment exhibited lower viability in oral cancer cells than in normal cells, showing more antiproliferative changes .

Anti-Inflammatory Activity

The compound could be used for its anti-inflammatory activity . A study of the structural features and anti-inflammatory activity of 13- (N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trienes and their N-phenyl-substituted derivatives revealed that these compounds exhibited high anti-inflammatory activity .

Pharmaceutical Chemistry

The compound could be used in pharmaceutical chemistry . The synthesis of heterocyclic compounds with potential biological activity and practically significant pharmacological properties is a high-priority direction in pharmaceutical chemistry aimed at discovering highly efficacious and safe drugs .

properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-19-10-15(14-8-5-12(25-2)9-16(14)26-19)17(18(22)21-19)27(23,24)13-6-3-11(20)4-7-13/h3-9,15,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBRHQCSKTCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

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